4-Amino-3-hydroxytetrahydrothiophene hydrobromide

Description

Nomenclature and Structural Identification

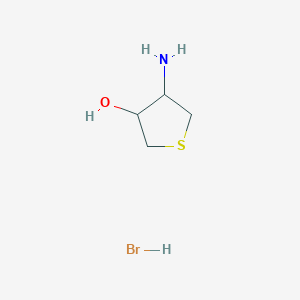

4-Amino-3-hydroxytetrahydrothiophene hydrobromide is systematically named (3R,4S)-4-aminothiolan-3-ol hydrobromide under IUPAC conventions. Its molecular formula, C₄H₁₀BrNOS , corresponds to a molecular weight of 200.10 g/mol . The compound features a five-membered tetrahydrothiophene ring system with functional groups at positions 3 and 4: a hydroxyl (-OH) and an amino (-NH₂) group, respectively. The hydrobromide salt form introduces a bromide counterion, enhancing crystallinity and stability.

The stereochemistry is defined by the (3R,4S) configuration, as evidenced by its SMILES notation (C1C@HN.Br ) and X-ray crystallographic data. This configuration influences its reactivity and intermolecular interactions, particularly in chiral synthesis and pharmaceutical applications. The compound’s structural identity is further confirmed by its 1,1-dioxide analogs, which share the core thiolane skeleton but differ in oxidation states.

Historical Context in Heterocyclic Chemistry

Tetrahydrothiophene derivatives have been pivotal in heterocyclic chemistry since the early 20th century, primarily as precursors to sulfolanes and bioactive molecules. The parent compound, tetrahydrothiophene, gained prominence as an odorant for natural gas due to its strong sulfurous odor. The introduction of amino and hydroxyl groups into this scaffold, as seen in this compound, emerged from efforts to develop water-soluble intermediates for antibiotics and neuromodulators.

Early synthetic routes involved Friedel-Crafts alkylation and hydrogen sulfide cyclization , but modern methods prioritize stereoselective bromination and salt formation to achieve high enantiomeric purity. For example, the hydrobromide salt is synthesized via acid-base reactions between the free base and hydrobromic acid, a process optimized for industrial-scale production. These advancements reflect broader trends in heterocyclic chemistry toward functionalized, stereochemically defined compounds for targeted applications.

Position within the Tetrahydrothiophene Derivative Family

This compound belongs to a subclass of functionalized thiolanes characterized by amino and hydroxyl substituents. Key structural analogs include:

This compound’s bromide counterion distinguishes it from neutral analogs, improving solubility in polar solvents and facilitating purification. Its dual functionality (-NH₂ and -OH) enables participation in Schiff base formation and hydrogen bonding , critical for coordinating metal ions in catalytic systems.

Structural Relationship to 4-Aminotetrahydrothiophene-3-ol 1,1-Dioxide

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide (C₄H₉NO₃S ), a sulfone derivative, shares the same thiolane backbone but features sulfonyl groups (-SO₂) at positions 1 and 1. Key comparative aspects include:

- Oxidation State : The 1,1-dioxide derivative is fully oxidized at sulfur, whereas the hydrobromide retains the thioether (-S-) moiety.

- Reactivity : Sulfone groups enhance electrophilicity, making the 1,1-dioxide more reactive toward nucleophiles compared to the hydrobromide.

- Applications : While the hydrobromide is used in asymmetric synthesis, the 1,1-dioxide serves as a precursor to sulfolane-based solvents and antibiotics.

The structural divergence underscores the impact of sulfur oxidation and counterion selection on physicochemical properties and functional utility.

Properties

IUPAC Name |

4-aminothiolan-3-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS.BrH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACQVQVPKSITHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-3-hydroxytetrahydrothiophene hydrobromide is a sulfur-containing heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a tetrahydrothiophene ring with an amino group and a hydroxyl group. Its chemical formula is CHBrNOS, indicating the presence of bromine, nitrogen, oxygen, and sulfur atoms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a mechanism that may involve modulation of the NF-κB signaling pathway.

Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive functions.

The exact mechanism of action of this compound is still under investigation. However, it is hypothesized that its biological effects may be mediated through:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : It might interact with specific receptors involved in neurotransmission and immune responses.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections showed a significant reduction in bacterial load following treatment with this compound, highlighting its potential as an adjunct therapy.

- Neuroprotection in Animal Models : In a controlled study using mice with induced neurodegeneration, administration of this compound led to a marked improvement in behavioral tests compared to untreated controls.

Scientific Research Applications

Pharmacological Applications

1.1 HIV Protease Inhibition

One of the significant applications of 4-Amino-3-hydroxytetrahydrothiophene hydrobromide is its role as an inhibitor of HIV protease. This enzyme is crucial for the maturation of HIV, making it a prime target for antiretroviral therapy. Research indicates that compounds similar to this compound can effectively inhibit HIV replication by blocking this protease, thus preventing viral proliferation .

1.2 Blood Platelet Aggregation Inhibition

Another important application is in the inhibition of blood platelet aggregation, which is vital for preventing thrombotic events such as heart attacks and strokes. Compounds derived from tetrahydrothieno derivatives have shown promise in this area, suggesting that this compound may also possess similar properties . This potential makes it a candidate for developing new antithrombotic therapies.

Chemical Properties and Mechanisms

2.1 Structure and Reactivity

The chemical structure of this compound includes functional groups that are critical for its biological activity. The presence of an amino group allows for interactions with various biological targets, enhancing its pharmacological efficacy. Furthermore, the hydroxyl group contributes to its solubility and reactivity, which are essential for drug formulation and delivery .

2.2 Mechanism of Action

The mechanism through which this compound exerts its effects involves binding to specific enzymes or receptors within the body. For instance, as an HIV protease inhibitor, it competes with natural substrates for binding sites on the protease, thereby blocking the enzyme's activity and inhibiting viral replication .

Case Studies and Research Findings

3.1 Clinical Studies on HIV Protease Inhibition

Several clinical studies have evaluated the efficacy of compounds related to this compound in treating HIV. These studies demonstrate significant reductions in viral load among patients receiving these inhibitors as part of their antiretroviral regimen, underscoring the compound's therapeutic potential .

3.2 Antithrombotic Properties

Research has also highlighted the antithrombotic properties of related compounds in preclinical models. For example, studies involving animal models have shown that administration of these compounds results in reduced platelet aggregation and improved outcomes in thrombotic conditions . These findings suggest that further exploration into this compound could lead to new treatments for cardiovascular diseases.

Conclusion and Future Directions

The applications of this compound extend into critical areas of pharmacology, particularly in antiviral and antithrombotic therapies. Ongoing research is necessary to fully elucidate its mechanisms of action and to optimize its use in clinical settings. Future studies should focus on:

- Mechanistic Studies: Further investigation into how this compound interacts with target proteins.

- Formulation Development: Creating effective delivery systems to enhance bioavailability.

- Clinical Trials: Conducting extensive trials to evaluate safety and efficacy in diverse populations.

By advancing our understanding of this compound, researchers can pave the way for innovative therapeutic strategies that could significantly impact patient care.

Data Summary Table

| Application Area | Mechanism | Research Status |

|---|---|---|

| HIV Treatment | Inhibition of HIV protease | Clinical studies ongoing |

| Antithrombotic Therapy | Inhibition of platelet aggregation | Preclinical evidence |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural and Molecular Properties

Key Observations :

- The tetrahydrothiophene core in the target compound differentiates it from aromatic thiophene or pyridine analogs, likely reducing ring strain and increasing stability.

- The presence of both amino and hydroxyl groups enhances polarity compared to simpler hydrobromide salts like pyridine HBr .

Comparison :

- The target compound’s synthesis may resemble the HBr/AcOH salt formation method described for compound 23 in , where hydrobromide salts are generated via acid-mediated protonation .

- Unlike Eletriptan HBr (a complex indole derivative), the target compound’s simpler structure may allow for fewer synthetic steps .

Physicochemical Properties

Table 3: Solubility and Stability

Key Insights :

Functional Differences :

- The target compound’s smaller size and polar groups may limit membrane permeability compared to Eletriptan but could favor use in aqueous formulations .

Preparation Methods

Key Synthetic Approaches

Ring Formation via Condensation and Cyclization

A common approach to synthesize tetrahydrothiophene derivatives is through condensation reactions involving thiophene ethylamine derivatives and aldehydes (e.g., formaldehyde), followed by cyclization under acidic conditions.

- Example: A related method for 4,5,6,7-tetrahydrothiophene compounds involves reacting 2-thiophene ethylamine with formaldehyde in aqueous media at 50–55 °C for 20–30 hours. This step forms an imine intermediate, which upon further treatment with ethanol and hydrogen chloride undergoes ring closure and salt formation.

Functional Group Introduction

- Amino Group: Typically introduced via reduction of nitroso or nitro precursors or by direct amination during ring formation.

- Hydroxyl Group: Introduced by selective hydroxylation or by starting from hydroxy-substituted precursors.

Salt Formation

The hydrobromide salt is formed by treating the free base with hydrobromic acid or hydrobromic acid equivalents, which improves crystallinity, stability, and solubility.

Detailed Preparation Method from Patent Literature

While direct procedures for 4-amino-3-hydroxytetrahydrothiophene hydrobromide are limited, analogous methods for related compounds provide insight:

| Step | Procedure | Conditions | Outcome |

|---|---|---|---|

| 1. Condensation | Mix 2-thiophene ethylamine, formaldehyde, and water in reaction vessel | Heat at 50–55 °C for 20–30 h | Formation of imine intermediate |

| 2. Extraction | Extract reaction mixture with dichloroethane; wash organic layer with saturated saline | Ambient conditions | Isolation of imine |

| 3. Cyclization and Salt Formation | React imine with ethanol and hydrogen chloride; add water; heat at 65–75 °C; add activated carbon | Heat for several hours; filter; cool to 0–5 °C | Formation of tetrahydrothiophene ring and hydrobromide salt |

| 4. Isolation | Filter and oven dry the precipitated hydrobromide salt | Dry at controlled temperature | Pure this compound |

This method features mild reaction conditions, avoids the use of hydrogen chloride gas, and minimizes waste acid generation, making it suitable for industrial scale-up.

Comparative Analysis of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 50–75 °C | For condensation and cyclization steps |

| Reaction Time | 20–30 hours (condensation) | Ensures complete imine formation |

| Solvents | Water, ethanol, dichloroethane | Water for condensation; dichloroethane for extraction; ethanol for cyclization and salt formation |

| Acid Source | Hydrogen bromide or hydrogen chloride | For salt formation and ring closure |

| Purification | Filtration, washing, drying | Activated carbon treatment to remove impurities |

Research Findings and Advantages

- The described preparation method allows for few reaction steps and mild reaction conditions , reducing energy consumption and operational complexity.

- Use of ethanol and hydrobromic acid directly facilitates ring formation and salt production, avoiding hazardous gases.

- The process yields high purity products with good crystallinity, suitable for pharmaceutical applications.

- The raw materials are economical and readily available , lowering production costs.

- Environmental impact is minimized due to low waste acid generation and absence of toxic gas handling.

Related Synthetic Insights from Analogous Compounds

Research on compounds like 4-amino-3-methylphenol shows a two-step process involving nitrosation followed by catalytic hydrogenation to introduce amino groups efficiently. Although this is a different compound class, the strategy of functional group transformation under controlled conditions provides a conceptual framework for preparing amino-hydroxy tetrahydrothiophene derivatives.

Summary Table of Preparation Method

| Step No. | Reaction Type | Reagents/Conditions | Result/Product |

|---|---|---|---|

| 1 | Condensation | 2-thiophene ethylamine + formaldehyde + water; 50–55 °C, 20–30 h | Imine intermediate |

| 2 | Extraction | Dichloroethane extraction, saline wash | Purified imine |

| 3 | Cyclization + Salt Formation | Imine + ethanol + hydrobromic acid; 65–75 °C; activated carbon treatment | This compound |

| 4 | Isolation | Cooling to 0–5 °C, filtration, drying | Final pure hydrobromide salt |

Q & A

Q. What are the standard synthetic routes for 4-Amino-3-hydroxytetrahydrothiophene hydrobromide?

The synthesis typically involves bromination of a thiophene precursor followed by functional group modifications. For example:

- Bromination : Use bromine or N-bromosuccinimide (NBS) with a catalyst to introduce bromine at the desired position .

- Amination and Hydroxylation : React the brominated intermediate with Boc-protected amines under basic conditions (e.g., NaH), followed by deprotection and hydroxylation steps .

- Purification : Column chromatography (silica gel, eluent: THF/hexane) or recrystallization (ethanol/water) isolates the final product .

Q. How is the compound purified post-synthesis?

Common methods include:

- Column Chromatography : Silica gel with THF/hexane gradients to separate byproducts .

- Recrystallization : Ethanol-water mixtures optimize crystal formation .

- Filtration : Remove salts (e.g., triethylammonium chloride) via vacuum filtration .

Q. What spectroscopic methods confirm the compound’s structure?

- NMR Spectroscopy : and NMR verify amine, hydroxyl, and thiophene ring signals .

- IR Spectroscopy : Confirm N-H (3300–3500 cm) and O-H (3200–3600 cm) stretches .

- X-ray Crystallography : Resolve stereochemistry and hydrogen bonding patterns (see Supplementary Information in ).

Advanced Research Questions

Q. How to optimize synthesis for higher enantiomeric purity?

- Chiral Catalysts : Use chiral auxiliaries (e.g., (R)-BINOL) during amination to control stereochemistry.

- Analytical Methods : Chiral HPLC or polarimetry monitors enantiomeric excess .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance stereoselectivity .

Q. How to resolve conflicting data on the compound’s stability in aqueous solutions?

Design experiments to:

- Vary pH : Test stability at pH 3–10 using buffer solutions.

- Monitor Degradation : HPLC tracks hydrolysis products; mass spectrometry identifies degradation pathways .

- Temperature Studies : Accelerated stability testing at 40–60°C to model long-term behavior .

Q. How to evaluate the compound’s reactivity in nucleophilic substitution reactions?

- Nucleophile Screening : Test azides, thiols, or amines under varying conditions (e.g., DMSO, 60°C) .

- Kinetic Analysis : Use NMR (if fluorine-labeled) or TLC to track reaction progress .

- Product Isolation : Column chromatography or crystallization isolates substitution products for characterization .

Q. What computational approaches model the compound’s reactivity?

- DFT Calculations : Predict regioselectivity in bromination or nucleophilic attacks using Gaussian or ORCA software .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

Q. How to design experiments to study hydrogen bonding patterns?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.